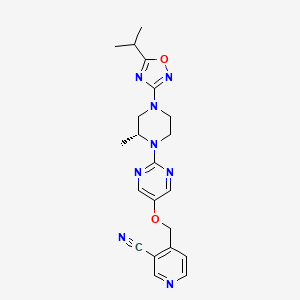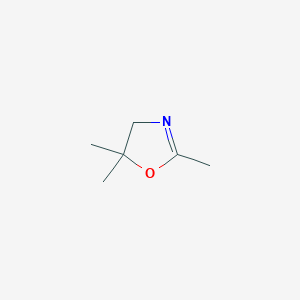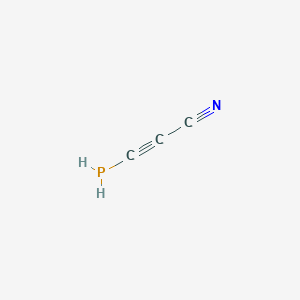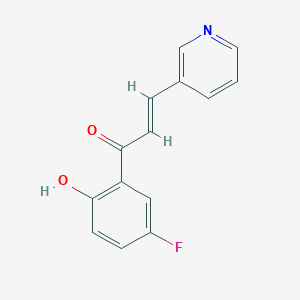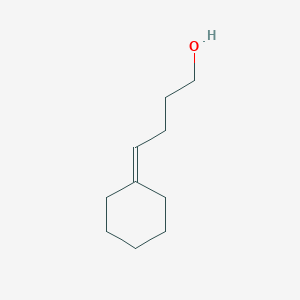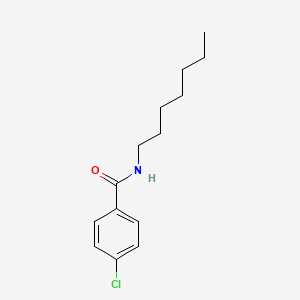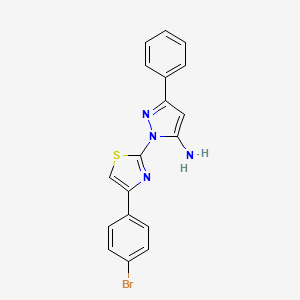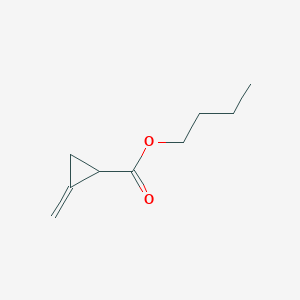![molecular formula C21H18N4O B14167146 2,7-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 578002-58-1](/img/structure/B14167146.png)
2,7-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, antipyretic, antitumor, antiviral, and antimicrobial properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.
Méthodes De Préparation
The synthesis of 2,7-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide involves the condensation of aminopyrazole with formylated active proton compounds. This reaction is typically carried out in the presence of potassium hydrogen sulfate (KHSO₄) in aqueous media, assisted by ultrasound irradiation . This method offers several advantages, such as shorter reaction times, higher yields, milder conditions, and environmental friendliness. The reaction is clean with excellent yields and reduces the use of solvents .
Analyse Des Réactions Chimiques
2,7-Dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . The major products formed from these reactions are novel pyrazolo[1,5-a]pyrimidine derivatives, which exhibit significant biological activities .
Applications De Recherche Scientifique
2,7-Dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of scientific research applications. It has been studied for its potential as an antimicrobial, anticancer, antitubercular, and enzyme inhibitor . The compound has shown promising results in inhibiting the growth of various cancer cell lines, including HepG-2, MCF-7, and Hela . Additionally, it has been evaluated for its antibacterial and antifungal activities .
Mécanisme D'action
The mechanism of action of 2,7-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide involves the inhibition of specific enzymes and molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, molecular docking studies have revealed that the compound interacts with the active sites of various enzymes, further elucidating its mechanism of action .
Comparaison Avec Des Composés Similaires
2,7-Dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds also exhibit significant biological activities, including anticancer and enzyme inhibitory properties . this compound is unique due to its specific structure and the presence of the carboxamide group, which enhances its biological activity and selectivity .
Propriétés
Numéro CAS |
578002-58-1 |
|---|---|
Formule moléculaire |
C21H18N4O |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
2,7-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C21H18N4O/c1-14-19(16-9-5-3-6-10-16)20-22-13-18(15(2)25(20)24-14)21(26)23-17-11-7-4-8-12-17/h3-13H,1-2H3,(H,23,26) |
Clé InChI |
PDHSYNHJTRLCHU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Solubilité |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(3-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B14167068.png)
![(E)-3-[2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide](/img/structure/B14167069.png)
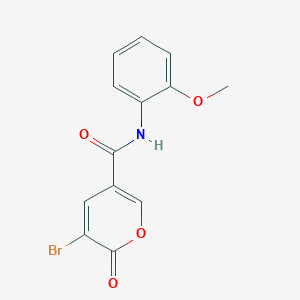
![Benzenesulfonamide, N-[[2-[4-[(butylamino)methyl]phenyl]-4-thiazolyl]methyl]-4-methoxy-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B14167078.png)
![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-thioxothiazolidin-2-one](/img/structure/B14167092.png)
![2-[(2-Hydroxyethyl)amino]-2-methylpropanenitrile](/img/structure/B14167106.png)
